Cas no 871332-93-3 (4-Chloro-3-(n-propylaminocarbonyl)phenylboronic acid)
4-Chloro-3-(n-propylaminocarbonyl)phenylboronic acid Chemical and Physical Properties
Names and Identifiers
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- (4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid
- 4-Chloro-3-(n-propylcarbamoyl)benzeneboronic acid
- [4-chloro-3-(propylcarbamoyl)phenyl]boronic acid
- 4-CHLORO-3-(N-PROPYLAMINOCARBONYL)PHENYLBORONIC ACID
- Boronic acid,B-[4-chloro-3-[(propylamino)carbonyl]phenyl]-
- MFCD07783885
- CS-0175945
- (4-Chloro-3-(propylcarbamoyl)phenyl)boronicacid
- 4-CHLORO-3-(PROPYLCARBAMOYL)PHENYLBORONIC ACID
- A853941
- H11704
- SY311714
- BS-22377
- DTXSID80661234
- 871332-93-3
- AKOS015849955
- 4-Chloro-3-(n-propylaminocarbonyl)phenylboronic acid
-
- MDL: MFCD07783885
- Inchi: 1S/C10H13BClNO3/c1-2-5-13-10(14)8-6-7(11(15)16)3-4-9(8)12/h3-4,6,15-16H,2,5H2,1H3,(H,13,14)
- InChI Key: XLTPPRMTVOUDFG-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(B(O)O)C=C1C(NCCC)=O
Computed Properties
- Exact Mass: 241.06800
- Monoisotopic Mass: 241.068
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 69.6A^2
Experimental Properties
- Melting Point: 237-239℃
- PSA: 69.56000
- LogP: 0.55050
4-Chloro-3-(n-propylaminocarbonyl)phenylboronic acid Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
4-Chloro-3-(n-propylaminocarbonyl)phenylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019115118-5g |
(4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid |
871332-93-3 | 98% | 5g |
$376.20 | 2023-08-31 | |
| Alichem | A019115118-10g |
(4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid |
871332-93-3 | 98% | 10g |
$506.66 | 2023-08-31 | |
| Alichem | A019115118-25g |
(4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid |
871332-93-3 | 98% | 25g |
$986.86 | 2023-08-31 | |
| Chemenu | CM134200-1g |
(4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid |
871332-93-3 | 98% | 1g |
$118 | 2021-08-05 | |
| Chemenu | CM134200-5g |
(4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid |
871332-93-3 | 98% | 5g |
$355 | 2021-08-05 | |
| Chemenu | CM134200-25g |
(4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid |
871332-93-3 | 98% | 25g |
$970 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 092256-250mg |
4-Chloro-3-(n-propylcarbamoyl)benzeneboronic acid |
871332-93-3 | 98% | 250mg |
2470.0CNY | 2021-07-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C906411-250mg |
4-CHLORO-3-(N-PROPYLAMINOCARBONYL)PHENYLBORONIC ACID |
871332-93-3 | 98% | 250mg |
¥359.10 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C906411-1g |
4-CHLORO-3-(N-PROPYLAMINOCARBONYL)PHENYLBORONIC ACID |
871332-93-3 | 98% | 1g |
¥899.10 | 2022-09-02 | |
| TRC | C596093-100mg |
4-Chloro-3-(n-propylaminocarbonyl)phenylboronic acid |
871332-93-3 | 100mg |
$64.00 | 2023-05-18 |
4-Chloro-3-(n-propylaminocarbonyl)phenylboronic acid Suppliers
4-Chloro-3-(n-propylaminocarbonyl)phenylboronic acid Related Literature
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 4-Chloro-3-(n-propylaminocarbonyl)phenylboronic acid
Comprehensive Overview of 4-Chloro-3-(n-propylaminocarbonyl)phenylboronic acid (CAS No. 871332-93-3)
4-Chloro-3-(n-propylaminocarbonyl)phenylboronic acid (CAS No. 871332-93-3) is a specialized boronic acid derivative widely utilized in organic synthesis, pharmaceutical research, and material science. This compound features a unique molecular structure combining a phenylboronic acid moiety with a chloro substituent and a n-propylaminocarbonyl functional group, making it a versatile intermediate for Suzuki-Miyaura cross-coupling reactions and other catalytic processes. Its applications span drug discovery, agrochemical development, and advanced polymer design, aligning with current trends in green chemistry and precision medicine.
The growing demand for boronic acid-based compounds like 4-Chloro-3-(n-propylaminocarbonyl)phenylboronic acid reflects their critical role in modern bioconjugation techniques and targeted drug delivery systems. Researchers frequently search for "boronic acid solubility," "phenylboronic acid stability," or "Suzuki coupling catalysts," highlighting the compound's relevance in optimizing reaction conditions. Its chloro-substituted aromatic ring enhances electrophilic reactivity, while the propylaminocarbonyl group contributes to hydrogen bonding interactions—key considerations for molecular docking studies and enzyme inhibition research.
Recent advancements in cancer therapeutics have spurred interest in 4-Chloro-3-(n-propylaminocarbonyl)phenylboronic acid due to its potential as a proteasome inhibitor precursor. The compound's ability to form reversible covalent bonds with biological targets resonates with the pharmaceutical industry's focus on selective protein degradation technologies. Analytical techniques such as HPLC purification and NMR characterization are commonly employed to ensure the compound's purity, addressing frequent queries about "boronic acid analytical methods" and "quality control for synthetic intermediates."
From an industrial perspective, this boronic acid derivative demonstrates excellent compatibility with flow chemistry systems, answering the market's need for scalable synthetic routes. Its thermal stability (typically stable up to 150°C) makes it suitable for high-temperature reactions, while the propyl side chain offers improved lipid solubility compared to shorter-chain analogs—a property frequently investigated in "structure-activity relationship" studies. Environmental considerations have also driven research into its biodegradation pathways and catalytic recycling potential.
The compound's dual functionality as both a hydrogen bond acceptor (via carbonyl group) and donor (via NH group) enables diverse supramolecular interactions, particularly in crystal engineering applications. This characteristic has attracted attention in MOF (Metal-Organic Framework) development, where users often search for "boronic acid linkers" or "functionalized building blocks." Recent publications highlight its utility in creating pH-responsive materials, addressing the demand for smart drug carriers in precision oncology.
Quality specifications for 4-Chloro-3-(n-propylaminocarbonyl)phenylboronic acid typically require ≥95% purity by HPLC analysis, with strict control of heavy metal residues and organic impurities. Storage recommendations emphasize protection from moisture (desiccated at 2-8°C) due to the boronic acid's hygroscopic nature—a practical consideration often queried in "boronic acid storage conditions" searches. The compound's spectroscopic fingerprints (characteristic IR absorption at 1700 cm-1 for carbonyl and 1340 cm-1 for B-O stretches) serve as important quality markers.
Emerging applications in diagnostic sensor development leverage the compound's selective binding with diol-containing molecules, responding to growing interest in "glucose sensing materials" and "point-of-care diagnostics." Its electron-withdrawing chloro group fine-tunes the boronic acid's Lewis acidity, a crucial parameter for biomolecular recognition systems. These cutting-edge uses complement traditional roles in heterocycle synthesis, where it facilitates construction of pharmacophore scaffolds for kinase inhibitors and GPCR modulators.
Regulatory compliance for 871332-93-3 follows standard REACH guidelines for research chemicals, with proper documentation of safety data sheets (SDS) addressing common concerns about "boronic acid handling precautions." The compound's low ecotoxicity profile (as per OECD 201/202 tests) supports its adoption in sustainable chemistry initiatives, while its non-flammable nature simplifies transportation logistics compared to other organoboron reagents.
Future research directions for 4-Chloro-3-(n-propylaminocarbonyl)phenylboronic acid may explore its photophysical properties for OLED materials or investigate enzyme-activated prodrug designs. The compound's balanced lipophilicity (calculated logP ~2.1) and hydrogen bonding capacity position it as a valuable tool for addressing current challenges in BBB penetration optimization and tumor-targeting strategies—topics generating substantial discussion in medicinal chemistry forums.
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